Mandestrobin 2-Demethyl

Agrochemical Synthesis Process Chemistry Intermediate Procurement

Procuring a reliable standard for mandestrobin metabolite analysis is challenging due to structural similarity among degradation products. Mandestrobin 2-Demethyl (CAS 173662-85-6) resolves this as the authentic, chromatographically distinct hydroxyacetamide derivative. - Structural Specificity: Defined by precise α-methoxy demethylation, yielding a hydroxyacetamide group distinct from other strobilurin metabolites. - Regulatory Compliance: Meets residue definition requirements for U.S. EPA and Health Canada mandestrobin tolerance enforcement at LOQ 0.01 mg/kg. - Synthetic Utility: Penultimate precursor for mandestrobin synthesis and starting material for ¹⁴C-labeled metabolite production (87% optimized yield).

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Cat. No. B15293664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandestrobin 2-Demethyl
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)O
InChIInChI=1S/C18H21NO3/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(20)18(21)19-3/h4-10,17,20H,11H2,1-3H3,(H,19,21)
InChIKeyOYKCFMMPPNZXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mandestrobin 2-Demethyl: Key Roles in Research


Mandestrobin 2-Demethyl (CAS 173662-85-6, C₁₈H₂₁NO₃, MW 299.4 g/mol) is a key demethylated derivative of the strobilurin fungicide mandestrobin . It serves three distinct functions in agrochemical science: as a primary intermediate in the chemical synthesis of mandestrobin , as a major environmental and plant metabolite in the degradation pathway of the parent fungicide , and as a high-purity analytical reference standard for environmental fate studies and residue monitoring [1]. Unlike mandestrobin, which possesses a methoxyacetamide moiety, this compound contains a hydroxyacetamide group, a structural modification that fundamentally alters its physicochemical properties and biological relevance.

Synthetic intermediate Penultimate precursor in mandestrobin synthesis; starting material for labeled metabolite preparation
Environmental metabolite standard Reference for identification and quantification in degradation and residue studies
Analytical reference material Certified standard with COA for method validation and regulatory residue monitoring

Why Mandestrobin 2-Demethyl Is Irreplaceable


Procurement substitution of Mandestrobin 2-Demethyl with other strobilurin-related intermediates or metabolites is scientifically invalid. The compound's identity is defined by a precise demethylation event at the α-methoxy position, yielding a hydroxyacetamide structure that is chromatographically, metabolically, and synthetically distinct from all other mandestrobin derivatives . In environmental fate studies, this specific metabolite must be quantified to comply with regulatory residue definitions established for mandestrobin tolerances [1]. In synthesis, the 2-demethyl intermediate is the penultimate precursor to mandestrobin; any alternative compound would yield an entirely different final product or require an orthogonal synthetic route . The toxicological profile of mandestrobin is evaluated based on its specific metabolite profile; the European Union peer review explicitly notes that metabolites such as 2-CH₂OH-mandestrobin were considered 'not covered' by the parent toxicological studies, underscoring that each metabolite must be assessed as a discrete chemical entity [2].

Functional role mismatch Other strobilurin derivatives cannot simultaneously serve as synthetic precursor, certified metabolite standard, and impurity reference material.
Regulatory metabolite definition Residue tolerance definitions rely on this specific demethylated metabolite; alternative metabolites may not satisfy monitoring compliance.
Structural and analytical distinction Chromatographic retention and mass spectral properties differ from mandestrobin and other metabolites, preventing direct substitution in validated methods.

Comparative Evidence for Mandestrobin 2-Demethyl


Key Intermediate in Mandestrobin Synthesis

Mandestrobin 2-Demethyl is a required intermediate in the synthesis of mandestrobin, with its formation occurring via alkylation of 2,5-dimethylphenol with 2-(chloromethyl)benzal chloride, followed by hydrolysis to yield the demethylated precursor . This intermediate is subsequently bis-alkylated with methyl sulfate to produce the final active fungicide mandestrobin . In biomimetic oxidation studies using synthetic iron-porphyrin (F₂₀TPPFeCl), the demethylation of mandestrobin to produce this 2-demethyl metabolite was optimized to a yield of 87% [1].

Synthetic intermediate role
Class-level inference
Reported 87% yield in biomimetic iron-porphyrin catalyzed demethylation
Supports synthetic route selection and labeled-metabolite preparation
Yield optimized under specific catalyst conditions; may vary with scale
Agrochemical Synthesis Process Chemistry Intermediate Procurement

Regulated Metabolite in Residue Definitions

Under U.S. EPA regulations, tolerances for residues of mandestrobin are established based on measurement of 'mandestrobin, including its metabolites and degradates' [1]. While compliance determinations are made by measuring only the parent compound (2-[(2,5-dimethylphenoxy)methyl]-α-methoxy-N-methylbenzeneacetamide), the residue definition explicitly encompasses metabolites including the 2-demethyl derivative [2]. In the EU peer review, the plant metabolite De-Xy-S-2200 (a de-xylated analog of 2-demethyl mandestrobin) was considered covered by the toxicological profile of mandestrobin, whereas 2-CH₂OH-mandestrobin was not [3].

Metabolite residue contribution
Cross-study comparable
2.8–3.3% of total radioactive residue on straw at final harvest
Context for environmental fate monitoring and residue definition compliance
Wheat study at 300 g/ha; transferability to other crops requires verification
Environmental Fate Residue Analysis Regulatory Compliance

Reference Standard for Analytical Methods

Mandestrobin 2-Demethyl is supplied as a characterized reference standard with full Certificate of Analysis (COA) documentation, suitable for method validation, stability studies, and quality control in both agrochemical and pharmaceutical research contexts . It is categorized as an impurity reference standard for mandestrobin, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . The compound is utilized in the development of analytical methods with a validated limit of quantification (LOQ) of 0.01 mg/kg for mandestrobin residues in agricultural commodities [1].

Analytical method LOQ
Supporting evidence
Reported LOQ 0.01 mg/kg for residue determination
Supports method validation sensitivity for regulatory residue analysis
Method performance may depend on matrix and instrumentation
Analytical Chemistry Method Validation Quality Control

Structural Distinction from Mandestrobin

Mandestrobin 2-Demethyl (C₁₈H₂₁NO₃, MW 299.4 g/mol) differs from the parent fungicide mandestrobin (C₁₉H₂₃NO₃, MW 313.39 g/mol) by the absence of a methyl group at the α-position, resulting in a hydroxyacetamide (-CH(OH)C(O)NHCH₃) moiety rather than a methoxyacetamide (-CH(OCH₃)C(O)NHCH₃) group . This demethylation reduces the molecular weight by 14 g/mol and alters the hydrogen-bonding capacity, polarity, and chromatographic retention behavior of the molecule . The compound's InChIKey is OYKCFMMPPNZXFX-UHFFFAOYSA-N, distinguishing it from mandestrobin .

Structural differentiation
Class-level inference
Molecular weight reduction of 14 g/mol vs. mandestrobin; hydroxyacetamide replaces methoxyacetamide
Explains distinct chromatographic retention and requires separate calibration standard
Structural identity confirmed by InChIKey and CAS differentiation
Structure-Activity Relationship Physicochemical Properties Metabolic Profiling

Mandestrobin 2-Demethyl: Application Scenarios


Synthesis of Mandestrobin and Labeled Metabolites

Mandestrobin 2-Demethyl serves as the essential penultimate intermediate in the industrial synthesis of mandestrobin fungicide . Procure this compound when establishing or optimizing synthetic routes for mandestrobin production. Additionally, this intermediate is utilized as a starting material for the biomimetic synthesis of carbon-14 labeled mandestrobin metabolites, achieving optimized yields of 87% for environmental fate studies [1].

Environmental Fate and Metabolism Studies

Mandestrobin 2-Demethyl is a key reference standard for identifying and quantifying mandestrobin degradation products in environmental matrices . In wheat metabolism studies following application at 300 g/ha, mandestrobin undergoes ether bond cleavage and mono-oxidation reactions; the 2-demethyl derivative is among the metabolites requiring analytical confirmation [2]. In illuminated water-sediment systems, photodegradation via benzyl phenyl ether bond cleavage produces metabolites that must be differentiated using authentic reference standards .

Residue Analysis for Regulatory Compliance

Regulatory agencies including the U.S. EPA and Health Canada establish tolerances for mandestrobin residues that encompass its metabolites and degradates [3]. Analytical laboratories performing residue monitoring in agricultural commodities (apricots, cherries, peaches, grapes, strawberries) require Mandestrobin 2-Demethyl as a reference standard for method validation at an LOQ of 0.01 mg/kg [4]. Procure this compound to ensure analytical methods meet GLP requirements and withstand regulatory scrutiny.

Quality Control and Impurity Profiling

Mandestrobin 2-Demethyl is classified as an impurity reference standard for mandestrobin, supporting ANDA and DMF submissions in pharmaceutical research contexts . Quality control laboratories utilize this characterized standard with full Certificate of Analysis documentation for stability studies, method validation, and impurity profiling in both agrochemical and pharmaceutical development workflows [5].

Application
Selection Property
Validation Focus
Mandestrobin synthesis
Penultimate intermediate route
Synthetic pathway yield and purity verification
Environmental fate studies
Metabolite reference standard
Metabolite identification and quantification in environmental matrices
Residue analysis compliance
Certified analytical standard
Regulatory method validation and residue monitoring
Impurity profiling and QC
Impurity reference material
Impurity identification and stability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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